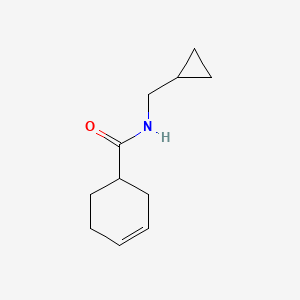

N-(cyclopropylmethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(cyclopropylmethyl)cyclohex-3-enecarboxamide” has been reported in the literature. For instance, a study describes the synthesis of a series of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides via a one-pot three-component reaction using acetophenone, aromatic aldehydes, and 3-oxo-N-phenylbutanamide (acetoacetanilide) .Chemical Reactions Analysis

A study describes the synthesis of a series of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides via a one-pot three-component reaction . This suggests that “N-(cyclopropylmethyl)cyclohex-3-enecarboxamide” could potentially undergo similar reactions.Applications De Recherche Scientifique

Synthesis of Bicyclic Lactones

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide derivatives have been used in the synthesis of new bicyclic lactone derivatives . The process involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4 . These bicyclic lactones are interesting rearrangement products in both bromination and epoxidation reactions .

Glycosidase Inhibitors

The compound has been used in the development of effective glucosidase inhibitors . These inhibitors are typically designed to mimic a substrate, a transition state, or an enzyme reaction product . They play essential roles in numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Enantioselective Synthesis

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The complicated procedures and generation of massive solid waste discourage its chemical synthesis, and the alternative biocatalysis route calls for an enzyme capable of asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate .

Antimicrobial Activity

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide derivatives have been studied for their antimicrobial activity . The positive charge of chitosan gives it great antimicrobial properties .

Mécanisme D'action

Target of Action

Similar compounds have been known to target glycosidases, a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . These enzymes play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .

Mode of Action

It’s worth noting that similar compounds are typically designed to mimic a substrate, a transition state, or an enzyme reaction product . This allows them to inhibit the action of target enzymes, such as glycosidases .

Biochemical Pathways

The compound is involved in the synthesis of new bicyclic lactone derivatives . It is obtained from the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4 . The bromination and epoxidation reactions of the compound lead to the formation of substituted bicyclic lactone compounds .

Result of Action

The compound undergoes unusual rearrangements in its bromination and epoxidation reactions, leading to the formation of interesting rearrangement products . In particular, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring in these reactions were found to be effective in product formation .

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-2,9-10H,3-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHUXUONMGTTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)

![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)